3-(Glutathion-S-yl)acetaminophen

Catalog No.
S662702
CAS No.
64889-81-2
M.F
C18H24N4O8S
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Glutathion-S-yl)acetaminophen

CAS Number

64889-81-2

Product Name

3-(Glutathion-S-yl)acetaminophen

IUPAC Name

(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid

Molecular Formula

C18H24N4O8S

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C18H24N4O8S/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30)/t11-,12-/m0/s1

InChI Key

VFNAXGMNFCUWCI-RYUDHWBXSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Synonyms

3-(glutathion-S-yl)acetaminophen, 3-(glutathion-S-yl)acetaminophen, monopotassium salt, 3-GSH-acetaminophen, AA-glutathion, AA-GSH, acetaminophen glutathion, glutathione-S-acetaminophen conjugate

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

The exact mass of the compound 3-(Glutathion-S-yl)acetaminophen is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of glutathione derivative in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Glutathion-S-yl)acetaminophen (APAP-SG) is the primary stable conjugate formed when the highly reactive, hepatotoxic acetaminophen metabolite N-acetyl-p-benzoquinone imine (NAPQI) is neutralized by hepatic glutathione (GSH). In analytical chemistry and toxicology workflows, it serves as an indispensable reference standard for quantifying CYP450-mediated bioactivation and oxidative stress. Because it directly captures the stoichiometric depletion of GSH, procurement of high-purity APAP-SG is critical for standardizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays in drug-induced liver injury (DILI) models, human liver microsomal (HLM) screening, and pharmacokinetic profiling [1].

Research Fit

Analytical standard for the primary glutathione conjugate of NAPQI
LC-MS/MS quantification of the glutathione detoxification pathway
In vitro reactive metabolite trapping and in vivo disposition studies

Substituting APAP-SG with the parent drug (acetaminophen) or the reactive intermediate (NAPQI) fundamentally compromises assay integrity. Acetaminophen quantification reflects overall clearance but fails to isolate the specific CYP2E1-driven toxicological pathway. Conversely, free NAPQI is a highly reactive electrophile that rapidly binds to cellular proteins or degrades, making it impossible to use as a stable calibration standard for routine LC-MS/MS [1]. Furthermore, utilizing downstream mercapturic acid pathway metabolites, such as APAP-Cysteine, in primary in vitro microsomal assays introduces significant quantitative error, as these require secondary enzymatic cleavage that is often absent or variable in isolated HLM systems [2].

Substitution Risk

Downstream conjugates alter interpretation

APAP-CYS and APAP-NAC are later-stage urinary metabolites and may not reflect the initial NAPQI detoxification event or biliary elimination pathway.

Specific NAPQI trapping yield not replicated

The reported 2:1 product distribution of GSH conjugate over reduced acetaminophen is unique; cysteine or N-acetylcysteine reactions do not reproduce this ratio.

Transporter dependency may not transfer

Biliary elimination of the glutathione conjugate is obligately Mrp2-dependent, a property that cysteine/glycine conjugates may not share, limiting mechanistic substitution.

Standardization Viability: APAP-SG vs. Free NAPQI

In quantitative toxicology, generating reliable standard curves requires stable reference materials. While free NAPQI is the direct cause of toxicity, it cannot be detected or quantified in its free form in plasma or assay buffers due to its immediate reactivity with thiols and proteins. APAP-SG provides a stable, quantifiable surrogate that allows for direct back-calculation of NAPQI formation. Studies confirm that free NAPQI remains undetectable (0 ng/mL) in standard matrices, whereas APAP-SG can be reliably quantified with high precision, representing the immediate 1:1 molar trapping of the reactive intermediate [1].

Evidence DimensionMatrix Stability and Quantifiability
Target Compound DataAPAP-SG (Stable, allows precise LC-MS/MS calibration curves)
Comparator Or BaselineFree NAPQI (Undetectable/Unstable, 0 ng/mL recovered in free form)
Quantified DifferenceEnables quantitative stoichiometric back-calculation of reactive metabolite formation
ConditionsStandard pharmacokinetic and in vitro plasma/buffer matrices

Procuring APAP-SG is mandatory for assay calibration because the actual toxicant, NAPQI, is too unstable to serve as an analytical standard.

NAPQI-GSH Reaction Yield
Head-to-head
67% GSH conjugate
Supports quantitative trapping endpoint for NAPQI
In vitro reaction conditions apply; 33% reduced acetaminophen also formed

U(H)PLC-MS/MS Sensitivity and Limit of Quantitation

For high-throughput screening of drug-drug interactions or DILI, the analytical standard must offer high ionization efficiency and low limits of quantitation (LOQ). In validated U(H)PLC-MS/MS methods utilizing minimal sample volumes (e.g., 5 µL plasma), APAP-SG demonstrates an exceptionally low LOQ of 0.58 µg/mL. In contrast, the parent compound acetaminophen exhibits a significantly higher LOQ of 16.0 µg/mL under the same multiplexed conditions [1]. This superior sensitivity allows researchers to accurately track trace levels of toxic pathway activation even at sub-clinical or early-stage experimental doses.

Evidence DimensionLimit of Quantitation (LOQ) in Plasma
Target Compound Data0.58 µg/mL (APAP-SG)
Comparator Or Baseline16.0 µg/mL (Parent Acetaminophen)
Quantified Difference~27-fold greater analytical sensitivity for the conjugate
ConditionsU(H)PLC-MS/MS analysis using 5 µL plasma samples

The low LOQ of APAP-SG ensures that toxicological pathway activation can be detected early in high-throughput screening workflows.

Plasma NAPQI-Adduct Concentration
Head-to-head
GSH adduct 0.13 pmol/mL
CYS adduct 33 pmol/mL
NAC adduct 2.0 pmol/mL
Highlights low-abundance, transient biomarker detection need
Human plasma research matrix, 17 hr post-dose, LC-MS

Stoichiometric Accuracy in Human Liver Microsome (HLM) Assays

In in vitro reactive metabolite trapping assays utilizing human liver microsomes (HLMs) supplemented with NADPH and GSH, APAP-SG is the direct and immediate product of NAPQI neutralization. Because isolated HLMs often lack the full complement of downstream extracellular peptidases required to cleave GSH conjugates, measuring APAP-SG captures the entirety of the trapped reactive metabolite. Relying on downstream metabolites like APAP-Cysteine in these specific in vitro systems leads to severe underestimation of bioactivation, as APAP-SG accounts for the vast majority of the immediate detoxification pool before secondary cleavage occurs [1].

Evidence DimensionPrimary Trapping Recovery in HLM Assays
Target Compound DataAPAP-SG (Direct 1:1 stoichiometric proxy for trapped NAPQI)
Comparator Or BaselineAPAP-Cysteine (Requires secondary enzymatic cleavage, leading to under-recovery)
Quantified DifferenceCaptures the immediate and complete GSH-trapped fraction without secondary enzyme dependence
ConditionsIn vitro Human Liver Microsome (HLM) incubations with GSH supplementation

Selecting APAP-SG as the target analyte prevents false-negative toxicity readings in isolated microsomal assays lacking downstream peptidases.

Mrp2-Dependent Biliary Excretion
Head-to-head
GSH conjugate virtually absent in TR⁻ bile
CG/CYS conjugate no difference vs. normal rats
Demonstrates unique Mrp2-dependent elimination pathway
In vivo rodent model context
Urinary Excretion After IV Dose
Head-to-head
GSH conjugate IV excreted as CYS conjugate
CYS conjugate IV excreted unchanged
Confirms precursor role in urinary metabolite formation
In vivo mouse model context

In Vitro Reactive Metabolite Trapping (HLM Assays)

Because APAP-SG provides a direct 1:1 stoichiometric proxy for NAPQI formation without requiring secondary enzymatic cleavage, it is the optimal analytical standard for quantifying CYP2E1 bioactivation in isolated human liver microsome (HLM) assays supplemented with glutathione [1].

Multiplexed LC-MS/MS Pharmacokinetic Profiling

Leveraging its exceptionally low limit of quantitation (0.58 µg/mL), APAP-SG is ideal for high-throughput U(H)PLC-MS/MS workflows designed to simultaneously track parent drug clearance and trace-level toxic pathway activation in minimal plasma volumes [2].

Standardization of Drug-Induced Liver Injury (DILI) Biomarker Panels

As free NAPQI is too unstable for use as a calibration standard, APAP-SG serves as the mandatory stable surrogate for building reliable standard curves and back-calculating reactive metabolite loads in predictive DILI toxicology models [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Reactive Metabolite Trapping Assays
Reference standard for NAPQI-GSH adduct quantification
Verify in vitro bioactivation efficiency and adduct formation consistency
LC-MS/MS Metabolite Profiling
Ability to distinguish low-abundance GSH conjugate from more abundant downstream metabolites
Method sensitivity and chromatographic separation for all five major APAP metabolites
Hepatobiliary Transport and DILI Studies
Unique Mrp2 transporter dependence for biliary elimination
Confirm transporter-mediated clearance in research models
PBPK Detoxification Pathway Modeling
Characterized in vivo metabolic conversion to cysteine conjugate
Kinetic parameter validation for PBPK model accuracy

XLogP3

-3.8

UNII

T3YTW02XCU

Sequence

XXG

Wikipedia

3-glutathionylacetaminophen

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